molecular formula C15H22O2 B14703778 2,3-Di-tert-butylbenzoic acid CAS No. 26571-78-8

2,3-Di-tert-butylbenzoic acid

Cat. No.: B14703778
CAS No.: 26571-78-8
M. Wt: 234.33 g/mol
InChI Key: BXSHAIASGAPXAC-UHFFFAOYSA-N
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Description

2,3-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C15H22O2. It is a derivative of benzoic acid, where two tert-butyl groups are attached to the benzene ring at the 2 and 3 positions. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-tert-butylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Di-tert-butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

2,3-Di-tert-butylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Di-tert-butylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Di-tert-butylbenzoic acid: Similar structure but with tert-butyl groups at the 3 and 5 positions.

    Para-tert-butylbenzoic acid: A single tert-butyl group at the para position relative to the carboxyl group.

Uniqueness: 2,3-Di-tert-butylbenzoic acid is unique due to the specific positioning of the tert-butyl groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers. The steric effects and electronic properties imparted by the tert-butyl groups make it a valuable compound for various applications.

Properties

CAS No.

26571-78-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,3-ditert-butylbenzoic acid

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-9-7-8-10(13(16)17)12(11)15(4,5)6/h7-9H,1-6H3,(H,16,17)

InChI Key

BXSHAIASGAPXAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1C(C)(C)C)C(=O)O

Origin of Product

United States

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